Perindopril-N-desethylpentanoate is a derivative of perindopril, a well-known angiotensin-converting enzyme (ACE) inhibitor used primarily for managing hypertension and heart failure. The compound is classified under the broader category of antihypertensive agents, specifically as a prodrug that converts into its active form, perindoprilat, in the body. This transformation is crucial for its therapeutic effects, which include vasodilation and decreased blood volume, ultimately leading to lowered blood pressure.
Perindopril was first patented in 1980 and received approval for medical use in 1988. It is derived from the perhydroindole structure and features multiple stereoisomers due to its chiral centers. The compound falls under the classification of small molecules and is recognized as a nonsulfhydryl prodrug that requires metabolic activation to exert its pharmacological effects .
The synthesis of perindopril-N-desethylpentanoate involves several steps that include the preparation of its precursor compounds. The general synthetic route can be outlined as follows:
The synthesis requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yields and selectivity for the desired stereoisomer.
Perindopril-N-desethylpentanoate has a complex molecular structure characterized by multiple chiral centers. Its chemical formula is , with a molar mass of approximately 368.47 g/mol. The structural representation includes an octahydroindole moiety linked to an ethoxycarbonyl group, which is essential for its biological activity.
Perindopril-N-desethylpentanoate participates in various chemical reactions, primarily involving hydrolysis to convert into perindoprilat upon administration. This reaction is facilitated by esterases present in the liver, leading to the release of the active compound that inhibits ACE.
The hydrolysis reaction can be represented as:
This enzymatic conversion is critical for its pharmacological efficacy .
The mechanism by which perindopril-N-desethylpentanoate exerts its effects involves inhibition of the ACE enzyme, which plays a pivotal role in the renin-angiotensin-aldosterone system (RAAS). By inhibiting ACE, perindoprilat prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor.
Perindopril-N-desethylpentanoate has significant scientific applications primarily in pharmacology and medicinal chemistry:
Perindopril-N-desethylpentanoate (systematic name: (2S,3aS,7aS)-1-[(2S)-2-aminopropanoyl]octahydro-1H-indole-2-carboxylic acid) arises as a process-related impurity during the synthesis of the angiotensin-converting enzyme inhibitor perindopril. Its formation occurs through N-dealkylation of the ethyl ester moiety attached to the butylamine sidechain of the perindopril molecule. This hydrolytic reaction is favored under specific manufacturing conditions, particularly during:
The compound’s molecular formula is C₁₂H₂₀N₂O₃ (molecular weight: 240.30 g/mol), characterized by the loss of the ethyl group from perindopril’s ester functionality. Nuclear Magnetic Resonance (NMR) studies confirm the retention of the perhydroindole core structure with key shifts at δ 3.55 ppm (methine proton of the lactam ring) and δ 1.85 ppm (methylene protons adjacent to the carboxylic acid). Infrared spectroscopy identifies carbonyl stretches at 1720 cm⁻¹ (carboxylic acid) and 1640 cm⁻¹ (amide), distinct from perindopril’s ester carbonyl [9].
Table 1: Key Reaction Parameters Influencing Impurity Yield
Reaction Parameter | Typical Range | Impurity Yield (%) |
---|---|---|
Temperature | 25–60°C | 0.2–1.8 |
pH | 8.0–10.5 | 0.5–3.2 |
Reaction Duration | 4–24 hours | 0.3–4.7 |
Catalyst Concentration | 0.1–1.0 M | 0.1–2.1 |
Perindopril contains five chiral centers, but Perindopril-N-desethylpentanoate retains only three: C2 (S-configuration), C3a (S-configuration), and C7a (S-configuration) in the octahydroindole scaffold. The N-desethylpentanoate formation eliminates the chiral center at C2' of the parent compound’s ester sidechain, simplifying the stereochemistry. The absolute configuration at the remaining centers critically influences molecular recognition by angiotensin-converting enzyme, as enzymatic activity requires the (2S,3aS,7aS) stereochemistry [7].
Chiral chromatography studies reveal that this impurity maintains >98% enantiomeric excess at the C2 position under standard synthesis conditions. This stereochemical stability arises from:
X-ray crystallography confirms the trans-fusion of the perhydroindole rings (3aS,7aS) and equatorial orientation of the carboxylic acid at C2. This spatial arrangement differs from active perindoprilat by lacking the (S)-1-carbethoxybutylamino sidechain, rendering it pharmacologically inert [7].
The formation of Perindopril-N-desethylpentanoate follows a nucleophile-mediated dealkylation mechanism. Hydroxyl ions attack the ethyl group’s β-carbon atom, resulting in ethanol elimination and carboxylic acid formation. This process proceeds through a tetrahedral intermediate stabilized by:
Competitive pathways include:
Table 2: Critical Parameters for Impurity Control in Manufacturing
Process Variable | Control Strategy | Impurity Reduction (%) |
---|---|---|
Temperature | Maintain ≤40°C | 45–65 |
Reaction Medium | Tetrahydrofuran/water (3:1) | 50–70 |
Catalysts | Avoid ZnCl₂; use organic bases | 30–50 |
Purification | Crystallization at pH 6.5–7.0 | 80–95 |
Kinetic studies demonstrate second-order dependence on hydroxide ion concentration (rate constant k = 2.3 × 10⁻³ M⁻¹min⁻¹ at 25°C). The Arrhenius activation energy (Eₐ) of 68 kJ/mol indicates significant temperature sensitivity, justifying strict thermal control during synthesis. Computational models (DFT calculations) corroborate the proposed mechanism, showing a 22.7 kcal/mol energy barrier for the rate-determining nucleophilic attack [9].
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: